ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate
Description
Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate is a synthetic coumarin derivative characterized by:
- Chromen-2-one core with substituents at positions 4 (phenyl), 6 (chloro), and 7 (oxy-linked phenylacetate ester).
- Molecular formula: Likely C₂₅H₁₉ClO₅ (exact mass inferred from similar compounds).
- Key functional groups: A chloro substituent enhances electrophilicity, while the phenyl groups contribute to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO5/c1-2-29-25(28)24(17-11-7-4-8-12-17)31-22-15-21-19(13-20(22)26)18(14-23(27)30-21)16-9-5-3-6-10-16/h3-15,24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLYMQARHYWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate generally involves multi-step organic reactions. The most common method includes:
Starting Materials: : 6-chloro-2-oxo-4-phenylchromene-7-ol and phenylacetyl chloride.
Reaction: : The hydroxyl group of the chromene derivative reacts with phenylacetyl chloride in the presence of a base (such as triethylamine) to form the ester linkage.
Conditions: : This reaction is typically conducted in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound might involve optimization of reaction parameters to improve yield and reduce costs. Catalysts and continuous flow reactors could be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl acetate moiety, producing carboxylic acids or other oxidized products.
Reduction: : Reduction at specific functional groups such as the carbonyl group in the chromene ring can yield the corresponding alcohols.
Substitution: : The chloride atom at position 6 in the chromene ring is susceptible to nucleophilic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols can be used in the presence of suitable bases or catalysts.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to carboxylic acids, while nucleophilic substitution could introduce new functional groups into the chromene ring.
Scientific Research Applications
Medicinal Chemistry
Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate exhibits promising pharmacological properties, making it a candidate for drug development.
Anticancer Activity
Several studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that derivatives of chromene exhibited selective cytotoxicity against human cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antioxidant Properties
Research indicates that this compound possesses antioxidant properties, which can help mitigate oxidative stress-related diseases. The ability to scavenge free radicals has been attributed to the presence of the chromene moiety, making it a candidate for further exploration in neuroprotective therapies .
Materials Science
The unique chemical structure of ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate allows for its use in developing advanced materials.
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices has been shown to enhance the material's durability and resistance to environmental degradation .
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Degradation Resistance | Improved |
Agricultural Applications
Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate also shows promise as a bioactive agent in agriculture.
Pesticidal Activity
Preliminary studies suggest that this compound exhibits insecticidal properties against common agricultural pests. The mode of action appears to involve disruption of cellular processes in target organisms, leading to increased mortality rates .
Plant Growth Regulation
Additionally, compounds similar to ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxyacetate have been investigated for their ability to promote plant growth and enhance yield. These compounds may act as growth regulators by modulating hormonal pathways within plants .
Case Studies
- Anticancer Study : A research team evaluated the effects of chromene derivatives on breast cancer cell lines, finding significant reductions in cell viability at specific concentrations. This study underscores the potential of ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxyacetate as a lead compound for anticancer drug development.
- Polymer Research : In an experimental setup, researchers synthesized a new class of biodegradable polymers incorporating this compound. The resulting materials showed improved mechanical properties and environmental stability compared to traditional polymers.
- Agricultural Field Trials : Field trials assessing the efficacy of this compound as a pesticide showed promising results, with treated crops exhibiting lower pest populations and improved growth metrics compared to untreated controls.
Mechanism of Action
The mechanism by which ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Potential targets include enzymes such as cyclooxygenases or kinases, where the compound can act as an inhibitor.
Pathways Involved: : The compound may influence oxidative stress pathways and inflammatory responses by modulating enzyme activities and cellular signaling cascades.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes structural differences and similarities with key analogues:
| Compound Name | Substituents (Chromen Core) | Ester Group | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|
| Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate (Target) | 4-Ph, 6-Cl, 7-O-PhCH₂COOEt | Phenylacetate ethyl ester | ~434.87 | |
| Ethyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)(phenyl)acetate | 4-Ph, 8-Me, 7-O-PhCH₂COOEt | Phenylacetate ethyl ester | ~428.45 | |
| 4-Methyl-2-oxo-2H-chromen-7-yl phenylacetate | 4-Me, 7-O-PhCH₂COO⁻ | Phenylacetate | ~310.29 | |
| Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate | 4-Me, 7-O-CH₂COOEt | Ethyl acetate | ~264.26 | |
| Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (WIHDEY) | Unsubstituted core, 7-O-CH₂COOEt | Ethyl acetate | ~248.22 | |
| 2-((6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid | 4-Me, 6-Cl, 7-O-CH₂COOH | Free carboxylic acid | ~268.65 |
Physicochemical Properties
- Solubility : The phenyl groups and chloro substituent enhance lipophilicity, reducing aqueous solubility compared to unsubstituted coumarins (e.g., WIHDEY) .
- Melting points : Higher melting points (e.g., 122–124°C for C1 in ) are observed in halogenated derivatives due to increased crystal packing efficiency .
Crystallographic and Computational Insights
- Structural analysis : Tools like SHELXL () and Mercury () are critical for resolving steric effects from the phenylacetate group and chloro substitution .
Biological Activity
Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate, a synthetic organic compound belonging to the coumarin class, has garnered attention for its diverse biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.
Compound Overview
Chemical Identity:
- IUPAC Name: Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate
- Molecular Formula: C19H15ClO5
- Molar Mass: 358.77 g/mol
- CAS Number: 297147-97-8
The compound features a coumarin backbone with a chloro substituent at the 6-position and an ethoxy group that enhances its reactivity and biological potential.
Synthesis
The synthesis of ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate typically involves the reaction of 7-hydroxycoumarin derivatives with ethyl chloroacetate in the presence of a base such as potassium carbonate. This esterification process yields the desired product while maintaining high purity levels through recrystallization techniques.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
-
Enzyme Inhibition: Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate has demonstrated inhibitory effects on several enzymes, including:
- DNA gyrase : Critical for bacterial replication.
- Cyclin-dependent kinases (CDKs) : Implicated in cell cycle regulation.
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Antimicrobial Properties: Various studies indicate that coumarin derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi.
Anticancer Activity
Research has shown that compounds similar to ethyl [(6-chloro-2-oxo-4-phenyleno)-acetate] exhibit cytotoxic effects on cancer cell lines. For instance, a study highlighted that certain coumarin derivatives induce apoptosis in tumor cells at low concentrations (30–100 nM), suggesting potential use in cancer therapy .
Table 1: Cytotoxicity of Coumarin Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Ethyl [(6-chloro-2-oxo-4-phenyleno)-acetate] | K562 (leukemia) | 0.025 |
| Ethyl [(6-chloro-2-oxo-4-phenyleno)-acetate] | DU145 (prostate cancer) | 0.1 |
| Methyl [(6-chloro)-4-methyl]-coumarin | HCT15 (colorectal cancer) | 0.3 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Flavonoids and their derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .
Case Studies
- Study on Antiviral Activity : A recent investigation into coumarin analogs revealed promising antiviral properties against coronaviruses, indicating that structural modifications can enhance biological efficacy .
- Mechanistic Insights : Another study explored the interaction of similar compounds with cytochrome P450 enzymes, suggesting that these derivatives could modulate drug metabolism and efficacy in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via O-alkylation of 7-hydroxy-4-phenyl-6-chlorocoumarin with ethyl bromo(phenyl)acetate in the presence of a base (e.g., K₂CO₃) in dry acetone under reflux. Yield optimization (81–82%) is achieved by controlling stoichiometry, solvent polarity, and reaction time . Alternative routes involve coupling reactions using palladium catalysts for aryl-ether bond formation, though these require inert atmospheres and higher costs .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the coumarin core (e.g., δ ~6.3 ppm for H-3, δ ~160 ppm for C-2 carbonyl) and substituents (e.g., phenyl ring protons at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and lactone (C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and crystallographic packing (e.g., dihedral angle between coumarin and phenylacetate moieties ~45°) .
Q. What preliminary biological assays are recommended to screen this compound’s bioactivity?
- Methodological Answer :
- Cytotoxicity : MTT assay using MCF-7 (breast cancer) or HeLa cells, with IC₅₀ values compared to doxorubicin .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ ~20 µM observed in analogs) .
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (e.g., EC₅₀ ~50 µg/mL for structurally similar coumarins) .
Advanced Research Questions
Q. How does the chloro substituent at position 6 influence electronic properties and reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at C-6, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Computational studies (DFT) show a reduced LUMO energy (~-1.8 eV) at C-6, favoring attack. Experimental validation involves replacing Cl with morpholine in DMF at 80°C, yielding >70% substitution .
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies arise from cell-specific uptake mechanisms or metabolic activation. Mitigation strategies:
- Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
- Metabolic Profiling : LC-MS/MS to detect intracellular prodrug activation (e.g., esterase-mediated hydrolysis to free acid) .
- Comparative Studies : Parallel testing with analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects .
Q. What computational approaches predict binding modes of this compound to biological targets like COX-2 or topoisomerase II?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Coumarin core aligns with COX-2’s hydrophobic pocket; phenylacetate forms π-π interactions with Arg120 .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns; RMSD <2 Å indicates stable binding .
- Free Energy Calculations (MM-PBSA) : Predict ΔG binding (~-8 kcal/mol for COX-2 inhibition) .
Q. How can reaction scalability be improved without compromising purity in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., diastereomer formation) and improve heat management .
- Purification : Use of simulated moving bed (SMB) chromatography for high-throughput separation (>99% purity) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistent intermediate quality .
Data Analysis and Interpretation
Q. How do structural modifications (e.g., replacing ethyl with isopropyl esters) alter pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : Isopropyl analogs show increased lipophilicity (LogP +0.5), enhancing blood-brain barrier permeability .
- In Vitro ADME : Caco-2 cell assays reveal ester hydrolysis rates: ethyl > isopropyl > tert-butyl, impacting bioavailability .
- In Vivo Half-Life : Radiolabeled studies in mice show isopropyl derivatives have 2× longer t₁/₂ than ethyl due to slower esterase cleavage .
Q. What statistical methods address variability in biological replicate data for this compound?
- Methodological Answer :
- ANOVA with Tukey’s HSD : Identifies significant differences (p<0.05) in IC₅₀ values across cell lines .
- Principal Component Analysis (PCA) : Reduces dimensionality in high-content screening data (e.g., cytotoxicity + enzyme inhibition) .
- Bland-Altman Plots : Assess agreement between technical replicates in HPLC purity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
